molecular formula C6H7ClN2 B058057 5-(Aminomethyl)-2-chloropyridine CAS No. 97004-04-1

5-(Aminomethyl)-2-chloropyridine

Cat. No.: B058057
CAS No.: 97004-04-1
M. Wt: 142.58 g/mol
InChI Key: XPARFBOWIYMLMY-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-chloropyridine: is an organic compound that belongs to the class of aminomethyl-substituted pyridines. It is characterized by a pyridine ring substituted with an aminomethyl group at the 5-position and a chlorine atom at the 2-position. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-2-chloropyridine typically involves the chlorination of 2-chloropyridine followed by the introduction of the aminomethyl group. One common method involves the reaction of 2-chloropyridine with formaldehyde and ammonia under acidic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)-2-chloropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. These reactions typically occur under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Major Products Formed:

  • Substitution reactions yield various substituted pyridines.
  • Oxidation reactions produce imines or nitriles.
  • Reduction reactions result in piperidine derivatives.

Scientific Research Applications

Chemistry: 5-(Aminomethyl)-2-chloropyridine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the interactions of aminomethyl-substituted pyridines with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-chloropyridine involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2-Chloropyridine: Lacks the aminomethyl group, making it less reactive in certain substitution reactions.

    5-(Aminomethyl)-2-methylpyridine: Contains a methyl group instead of chlorine, leading to different reactivity and applications.

    5-(Aminomethyl)-2-thiopyridine: Contains a sulfur atom instead of chlorine, which affects its chemical behavior and biological activity.

Uniqueness: 5-(Aminomethyl)-2-chloropyridine is unique due to the presence of both the aminomethyl and chlorine substituents. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry.

Properties

IUPAC Name

(6-chloropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPARFBOWIYMLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427314
Record name 5-(Aminomethyl)-2-chloropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97004-04-1
Record name 6-Chloro-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97004-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)-2-chloropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Aminomethyl)-2-chloropyridine
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Synthesis routes and methods I

Procedure details

Hydrazine hydrate (1.7 ml) was added to a refluxing solution of 6.5 g (2.4×10-2 mole) of N-(6-chloro-3-pyridylmethyl)phthalimide in 100 ml of EtOH, and the mixture was further refluxed for 1 hour. After addition of 20 ml of water, the ethanol was distilled off under reduced pressure. Concentrated hydrochloric acid (25 ml) was added to the residue and the mixture was refluxed for 1 hour. After cooling, the reaction mixture was neutralized with NaOH and the aqueous layer was saturated with NaCl and extracted with Et2O. The extract was dried over Na2SO4 and the solvent was distilled off to give 2.4 g of the title compound as a yellow oil.
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
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reactant
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Quantity
100 mL
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20 mL
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reactant
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Synthesis routes and methods II

Procedure details

Hydrazine hydrate (2.00 ml, 0.04 mol) was added at ambient temperature (20° C.) to a solution of N-(6-chloro-3-pyridylmethyl) phthalimide (10.70 g, 0.039 mol) in ethanol (150 ml), and the resulting solution was heated under reflux for 4 hours before being cooled to ambient temperature (20° C.). 25% w/v aqueous hydrochloric acid (60 ml) was added directly and the resulting mixture was heated under reflux for 1 hour. The reaction mixture was then cooled to ambient temperature (20° C.), filtered and evaporated under reduced pressure. The resulting concentrated mixture was filtered and the filtrate was cooled, with ice/salt bath cooling, and solid potassium hydroxide was added with stirring until the mixture became basic. The reaction mixture was then extracted with diethylether (5×150 ml). The combined ether extracts were dried using magnesium sulphate and evaporated under reduced pressure to give the product, 6-chloro-3-pyridylmethylamine as a brown oil (5.07 g, 90.6%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

30 g of 91.7% pure 2-chloro-5-cyanopyridine were hydrogenated in 100 ml of methylformate using 7 g of Raney cobalt analogously to Example 2. 2-Chloro-5-(formylaminomethyl)pyridine was obtained in a yield of 92.6% of theory, in addition to 2.9% of theory of 2-chloro-5-(aminomethyl)pyridine.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
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reactant
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0 (± 1) mol
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catalyst
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Synthesis routes and methods V

Procedure details

A mixture of 14.99g of 2-chloro-5-(chloromethyl) pyridine, 63.01g of 25% ammonia water and 60ml of acetonitrile in a stainless steel autoclave was stirred for 2 hours in an oil bath of 80° C. After adding 12.3g of 30% sodium hydroxide aqueous solution, the reaction mixture was concentrated. The residue to which 200ml of ethanol were added was dried over anhydrous magnesium sulfate and, filtered to remove insoluble materials. The filtrate was concentrated and purified by a column chromatography [developing solvent: dichloromethane-methanol (4:1)] to afford 7.66g of 5-(aminomethyl)-2- chloropyridine as a yellow solid.
Quantity
14.99 g
Type
reactant
Reaction Step One
Quantity
63.01 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-2-chloropyridine
Reactant of Route 2
5-(Aminomethyl)-2-chloropyridine
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5-(Aminomethyl)-2-chloropyridine
Reactant of Route 4
5-(Aminomethyl)-2-chloropyridine
Reactant of Route 5
5-(Aminomethyl)-2-chloropyridine
Reactant of Route 6
5-(Aminomethyl)-2-chloropyridine
Customer
Q & A

Q1: What is the significance of the reaction between 5-Aminomethyl-2-chloropyridine and O-aryl, O-ethyl phosphoryl chlorides?

A1: The reaction between 5-Aminomethyl-2-chloropyridine and O-aryl, O-ethyl phosphoryl chlorides leads to the formation of novel amidophosphoric acid esters. [] This synthesis is particularly interesting because these esters have shown promising insecticidal activity against aphids. [] This finding highlights the potential of 5-Aminomethyl-2-chloropyridine as a building block for developing new insecticidal agents.

Q2: How is 5-Aminomethyl-2-chloropyridine synthesized?

A2: 5-Aminomethyl-2-chloropyridine is synthesized through a two-step process. [] First, 5-methyl-2-chloropyridine undergoes chlorination, resulting in a mixture of 5-chloromethyl-2-chloropyridine and 5-dichloromethyl-2-chloropyridine. [] This mixture is then reacted with substituted amines, yielding the desired 5-Aminomethyl-2-chloropyridine. []

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